molecular formula C11H17N3O B7043219 [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol

[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol

Cat. No.: B7043219
M. Wt: 207.27 g/mol
InChI Key: PFEDDFXBQNCSLM-ZJUUUORDSA-N
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Description

[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol is a chemical compound with a complex structure that includes a cyclopentyl ring, a pyrazine moiety, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol typically involves multiple steps, starting from readily available starting materials. One common approach is the asymmetric hydroboration of a trisubstituted alkene, followed by further functionalization to introduce the pyrazine moiety . The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The pyrazine moiety can be reduced under specific conditions to form dihydropyrazine derivatives.

    Substitution: The amino group on the pyrazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]aldehyde or [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]carboxylic acid.

Scientific Research Applications

[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol involves its interaction with specific molecular targets. The pyrazine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to changes in cellular function and behavior .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentyl derivatives and pyrazine-containing molecules. Examples include:

Uniqueness

[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol is unique due to its specific stereochemistry and the presence of both a cyclopentyl ring and a pyrazine moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[(1R,3S)-3-[(3-methylpyrazin-2-yl)amino]cyclopentyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-11(13-5-4-12-8)14-10-3-2-9(6-10)7-15/h4-5,9-10,15H,2-3,6-7H2,1H3,(H,13,14)/t9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFEDDFXBQNCSLM-ZJUUUORDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NC2CCC(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1N[C@H]2CC[C@H](C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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